1-烯丙基-4-(2-甲氧基-5-甲基苯基)吡嗪-2,3(1H,4H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

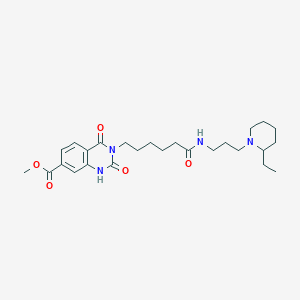

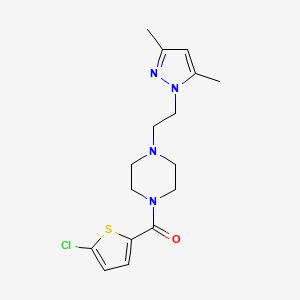

The compound "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" is a pyrazine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at opposite positions. Pyrazine derivatives are known for their diverse range of biological activities and applications in pharmaceutical chemistry.

Synthesis Analysis

The synthesis of pyrazole derivatives, which are closely related to pyrazine derivatives, often involves the reaction of ketones with hydrazine or its derivatives. For instance, the preparation of 3,5-diaryl-1H-pyrazoles can be achieved from aryl methyl ketones through Claisen condensation with aromatic esters, followed by cyclization with hydrazine monohydrate . Similarly, 4-aryl-3(5)-(2-hydroxyphenyl)pyrazoles can be synthesized by reacting isoflavones and their thio analogues with hydrazine hydrate in hot pyridine . These methods suggest that the synthesis of "1-allyl-4-(2-methoxy-5-methylphenyl)pyrazine-2,3(1H,4H)-dione" could potentially involve similar condensation and cyclization reactions, starting from appropriate methyl ketones and esters, followed by the introduction of the allyl group.

Molecular Structure Analysis

The molecular structure of pyrazole and pyrazine derivatives is often confirmed using spectroscopic techniques such as IR, 1H NMR spectroscopy, mass spectrometry, and elemental analysis . X-ray crystallography can also be used to determine the structure and tautomeric forms of these compounds, as seen in the case of a 1H-pyrazole derivative that exists as tautomers and forms cyclic dimers through intermolecular hydrogen bonds . For the compound , similar analytical techniques would be employed to confirm its molecular structure and identify any possible tautomeric forms.

Chemical Reactions Analysis

Pyrazole and pyrazine derivatives can undergo various chemical reactions depending on their functional groups. The presence of hydroxyl or methoxy groups can lead to intramolecular hydrogen bonding, influencing the reactivity and tautomeric equilibrium of the compounds . Theoretical calculations, such as those performed on tautomers and conformers of related compounds, can provide insights into the chemical behavior and stability of different tautomeric forms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure and substituents. The presence of electron-donating or electron-withdrawing groups can affect properties such as solubility, melting point, and reactivity. For example, the introduction of an allyl group could potentially increase the reactivity of the compound towards nucleophilic addition or polymerization reactions. The methoxy and methyl groups may contribute to the lipophilicity of the compound, which is an important factor in drug design and pharmacokinetic profiling.

科学研究应用

合成和结构特征

1-烯丙基-4-(2-甲氧基-5-甲基苯基)吡嗪-2,3(1H,4H)-二酮作为吡唑基-酞嗪-二酮衍生物,可以通过一锅多组分反应合成,如吡唑基-酞嗪-二酮衍生物 (PPD) 的研究中所证明的。这种合成突出了使用离子液体作为催化剂的效率,并且已经对其结构特征和分子间相互作用进行了探索 (Simijonović 等人,2018 年)。

抗癌潜力

研究表明,与 1-烯丙基-4-(2-甲氧基-5-甲基苯基)吡嗪-2,3(1H,4H)-二酮 相似的衍生物具有潜在的抗癌特性。例如,吡喃并[2,3-f]色满-4,8-二酮衍生物已针对各种人类癌细胞系进行了评估,显示出显着的抗癌活性 (Hongshuang 等人,2017 年)。

抗氧化活性

已经研究了吡唑基-酞嗪-二酮的抗氧化特性,表明某些衍生物表现出显着的自由基清除能力。这种抗氧化潜力在具有邻苯二酚基序的化合物中尤为明显 (Simijonović 等人,2018 年)。

电化学和光谱电化学表征

对相关吡嗪衍生物的研究探索了它们的电化学和光谱电化学性质。这些研究对于理解这些化合物在电致变色材料等领域的电子结构和潜在应用至关重要 (Zhao 等人,2014 年)。

属性

IUPAC Name |

1-(2-methoxy-5-methylphenyl)-4-prop-2-enylpyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-4-7-16-8-9-17(15(19)14(16)18)12-10-11(2)5-6-13(12)20-3/h4-6,8-10H,1,7H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USSYNFMXWTWQMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)N2C=CN(C(=O)C2=O)CC=C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-isobutyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B3000852.png)

![6-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B3000855.png)

![1-Methyl-4-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B3000858.png)

![Tert-butyl 2-(4-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B3000867.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B3000868.png)

![methyl 5-[1-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-phenyl-1,2-oxazole-4-carboxylate](/img/structure/B3000874.png)